molecular formula C11H23ClN2O2 B8098645 (R)-tert-Butyl azepan-3-ylcarbamate hydrochloride

(R)-tert-Butyl azepan-3-ylcarbamate hydrochloride

Cat. No.: B8098645
M. Wt: 250.76 g/mol
InChI Key: UEUGQXKEIGANQC-SBSPUUFOSA-N
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Description

®-tert-Butyl azepan-3-ylcarbamate hydrochloride is a chiral compound that belongs to the class of azepane derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the azepane ring, along with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl azepan-3-ylcarbamate hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of suitable catalysts.

    Carbamate Formation: The carbamate functional group is introduced by reacting the azepane derivative with isocyanates or carbamoyl chlorides under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-tert-Butyl azepan-3-ylcarbamate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl azepan-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized azepane derivatives.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted carbamates with varying functional groups.

Scientific Research Applications

®-tert-Butyl azepan-3-ylcarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl azepan-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl azepan-3-ylcarbamate hydrochloride
  • ®-tert-Butyl piperidin-3-ylcarbamate hydrochloride
  • ®-tert-Butyl morpholin-3-ylcarbamate hydrochloride

Uniqueness

®-tert-Butyl azepan-3-ylcarbamate hydrochloride is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying chiral interactions and developing enantioselective processes.

Properties

IUPAC Name

tert-butyl N-[(3R)-azepan-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGQXKEIGANQC-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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